molecular formula C20H35NO3Si B8230715 Benzyl N-{6-[(tert-butyldimethylsilyl)oxy]hexylcarbamate

Benzyl N-{6-[(tert-butyldimethylsilyl)oxy]hexylcarbamate

Cat. No.: B8230715
M. Wt: 365.6 g/mol
InChI Key: UQAFWSVYAZQFIJ-UHFFFAOYSA-N
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Description

Benzyl N-{6-[(tert-butyldimethylsilyl)oxy]hexylcarbamate} is a synthetic organic compound characterized by the presence of a benzyl group, a hexyl chain, and a tert-butyldimethylsilyl-protected hydroxyl group. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-{6-[(tert-butyldimethylsilyl)oxy]hexylcarbamate} typically involves the following steps:

    Protection of the Hydroxyl Group: The hydroxyl group of the hexyl chain is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine.

    Formation of the Carbamate: The protected hexyl chain is then reacted with benzyl chloroformate in the presence of a base to form the carbamate linkage.

Industrial Production Methods

Industrial production methods for this compound} are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-{6-[(tert-butyldimethylsilyl)oxy]hexylcarbamate} can undergo various chemical reactions, including:

    Deprotection: The tert-butyldimethylsilyl group can be removed using fluoride ions, typically from tetrabutylammonium fluoride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

Common Reagents and Conditions

    Deprotection: Tetrabutylammonium fluoride in tetrahydrofuran.

    Substitution: Various nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Deprotection: Hexylamine and tert-butyldimethylsilanol.

    Substitution: Benzyl-substituted derivatives.

    Hydrolysis: Benzyl alcohol and hexylamine.

Scientific Research Applications

Benzyl N-{6-[(tert-butyldimethylsilyl)oxy]hexylcarbamate} is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: In the development of potential drug candidates.

    Material Science: As a building block for the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl N-{6-[(tert-butyldimethylsilyl)oxy]hexylcarbamate} depends on its specific application. In organic synthesis, it acts as a protected intermediate that can be selectively deprotected and functionalized. The tert-butyldimethylsilyl group provides steric protection, preventing unwanted side reactions and allowing for selective transformations.

Comparison with Similar Compounds

Similar Compounds

    Benzyl N-{6-[(trimethylsilyl)oxy]hexylcarbamate}: Similar structure but with a trimethylsilyl group instead of a tert-butyldimethylsilyl group.

    Benzyl N-{6-[(tert-butyldiphenylsilyl)oxy]hexylcarbamate}: Similar structure but with a tert-butyldiphenylsilyl group.

Uniqueness

Benzyl N-{6-[(tert-butyldimethylsilyl)oxy]hexylcarbamate} is unique due to the presence of the tert-butyldimethylsilyl group, which provides steric protection and stability, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

benzyl N-[6-[tert-butyl(dimethyl)silyl]oxyhexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO3Si/c1-20(2,3)25(4,5)24-16-12-7-6-11-15-21-19(22)23-17-18-13-9-8-10-14-18/h8-10,13-14H,6-7,11-12,15-17H2,1-5H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAFWSVYAZQFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCCCNC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO3Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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